Caraganaphenol A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

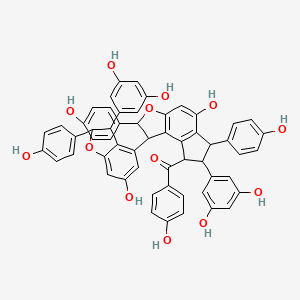

[7-(3,5-dihydroxyphenyl)-1-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H42O13/c57-32-9-1-26(2-10-32)45-46(30-17-36(61)21-37(62)18-30)53(54(67)27-3-11-33(58)12-4-27)52-50(45)42(66)25-44-51(52)49(56(69-44)29-7-15-35(60)16-8-29)41-23-40(65)24-43-48(41)47(31-19-38(63)22-39(64)20-31)55(68-43)28-5-13-34(59)14-6-28/h1-25,45-47,49,53,55-66H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQYJZZWQGGEBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C3=C2C(=CC4=C3C(C(O4)C5=CC=C(C=C5)O)C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H42O13 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Caraganaphenol A: A Technical Guide to its Discovery, Isolation, and Characterization from Caragana Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caraganaphenol A is a novel oligostilbene, a class of natural phenols known for their diverse biological activities. First isolated from the roots of Caragana sinica, a plant used in traditional Chinese medicine, this compound has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, presenting the available data in a structured format for researchers and drug development professionals. The document details the experimental protocols for its extraction and purification, summarizes its spectroscopic and bioactivity data, and visually represents the isolation workflow.

Discovery and Source

This compound was first discovered as a novel resveratrol (B1683913) trimer, isolated from the roots of Caragana sinica (Buc'hoz) Rehder.[1][2] This finding was part of a broader investigation into the chemical constituents of this plant species, which also led to the isolation of other novel oligostilbenes, including four new resveratrol dimers: (+)-isoampelopsin F, caraphenol B, caraphenol C, and (−)-ampelopsin F.[2] The roots of Caragana sinica have been traditionally used in folk medicine to treat conditions such as hypertension and contusions.

Experimental Protocols

Plant Material and Extraction

The isolation of this compound begins with the collection and processing of the roots of Caragana sinica. A general procedure for the extraction of active compounds from this plant material is as follows:

-

Collection and Preparation : The roots of Caragana sinica are collected, washed, dried, and then pulverized into a coarse powder.

-

Extraction : The powdered root material is typically extracted with a polar solvent to efficiently isolate the phenolic compounds. A common method involves refluxing the material with 95% ethanol.

-

Concentration : The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation : The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The oligostilbenes, including this compound, are typically enriched in the ethyl acetate fraction.

Isolation and Purification of this compound

The ethyl acetate fraction, containing a mixture of oligostilbenes, requires further chromatographic separation to isolate pure this compound. The following is a representative protocol:

-

Silica (B1680970) Gel Column Chromatography : The ethyl acetate-soluble fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography : Fractions containing this compound are pooled and further purified by column chromatography on Sephadex LH-20, eluting with methanol (B129727) (MeOH).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification is achieved using preparative HPLC on a C18 reversed-phase column with a methanol-water (MeOH-H₂O) gradient as the mobile phase. This step yields pure this compound.

Experimental Workflow for Isolation of this compound

Caption: Workflow for the extraction and purification of this compound.

Structural Elucidation and Data

The structure and stereochemistry of this compound were determined through extensive spectroscopic analysis.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the structural elucidation of this compound. The exact values are as reported in the primary literature.

| Spectroscopic Technique | Key Observations and Data |

| Mass Spectrometry (MS) | The molecular formula was established by High-Resolution Mass Spectrometry (HRMS). |

| ¹H NMR | The proton NMR spectrum reveals the chemical shifts and coupling constants of the protons, providing information on the connectivity and stereochemistry of the molecule. |

| ¹³C NMR | The carbon NMR spectrum indicates the number and types of carbon atoms present in the molecule. |

| 2D NMR (HMBC, NOE) | Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments were crucial in establishing the long-range C-H correlations and the spatial proximity of protons, respectively, which were essential for determining the complex trimeric structure and its stereochemistry.[2] |

Note: The detailed ¹H and ¹³C NMR chemical shifts and coupling constants are typically reported in the primary literature and are essential for unambiguous structural assignment.

Biological Activity

Initial pharmacological screenings of this compound have suggested potential biological activities.

Anti-HIV Activity

Stimulation of Osteoblast Growth

The crude ethyl acetate extract of Caragana sinica roots, from which this compound was isolated, was found to stimulate the growth of osteoblasts. This suggests that constituents of the extract, potentially including this compound, may have bone-health-promoting properties. The specific contribution of this compound to this activity and the underlying mechanism require further dedicated studies.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of other stilbenoids, potential pathways of interest for future research could include those involved in inflammation, oxidative stress, and cell proliferation. For instance, α-viniferin, another oligostilbene from Caragana sinica, has been shown to enhance the gene expression of α-secretase ADAM10, a key enzyme in the non-amyloidogenic processing of the amyloid precursor protein, suggesting a potential role in neuroprotective signaling pathways relevant to Alzheimer's disease.

Hypothetical Signaling Pathway for Investigation

Caption: A generic signaling cascade for future investigation of this compound's mechanism.

Conclusion

This compound represents a structurally complex and biologically interesting natural product from Caragana sinica. This guide has summarized the available technical information regarding its discovery, isolation, and initial characterization. While preliminary data suggest potential anti-HIV and osteoblast-stimulating activities, further in-depth studies are required to confirm these effects, determine their potency, and elucidate the underlying molecular mechanisms and signaling pathways. The detailed experimental protocols and spectroscopic data provided herein serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development who wish to further investigate the therapeutic potential of this compound.

References

In-depth Technical Guide: The Elusive Caraganaphenol A - A Review of Phenolic Compounds in the Genus Caragana

An extensive search of scientific literature and chemical databases for "Caraganaphenol A" has yielded no compound with this specific designation. This suggests that this compound may be a novel, as-yet-unpublished discovery, a compound known by an alternative name, or a potential misnomer. In light of this, this guide will provide a comprehensive overview of the known phenolic constituents isolated from the genus Caragana, a plant group rich in diverse and bioactive phenolic compounds.

The genus Caragana, belonging to the Fabaceae family, is a source of numerous secondary metabolites, with phenolic compounds being among the most prominent. These plants are utilized in traditional medicine, and modern phytochemical investigations have revealed a wealth of flavonoids, stilbenoids, and various classes of phenolic acids, some of which exhibit significant biological activities.

Known Phenolic Constituents of Caragana Species

While "this compound" remains unidentified, numerous other phenolic compounds have been successfully isolated and characterized from various Caragana species. These compounds are of significant interest to researchers in natural product chemistry and drug discovery.

Table 1: Major Classes of Phenolic Compounds in Caragana

| Compound Class | Representative Examples | Source Species |

| Flavonoids | Quercetin, Kaempferol, Isoquercitrin, Rutin, Formononetin | C. arborescens, C. sinica |

| Stilbenoids | Resveratrol, Piceatannol | Caragana spp. |

| Phenolic Acids | Gallic acid, Caffeic acid, Chlorogenic acid, Ferulic acid | C. frutex |

Experimental Protocols for Isolation and Structure Elucidation

The isolation and structural determination of phenolic compounds from Caragana species typically involve a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.

Diagram 1: General Workflow for Natural Product Isolation

Caption: A typical experimental workflow for the isolation and identification of phenolic compounds from plant sources.

Detailed Methodologies:

A representative experimental protocol for the isolation of phenolic compounds from a Caragana species would involve the following steps:

-

Extraction: Air-dried and powdered plant material (e.g., roots, stems, or leaves) is exhaustively extracted with a suitable solvent, such as 80% aqueous ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This process separates compounds based on their polarity.

-

Chromatographic Purification: The resulting fractions are further purified using a combination of chromatographic techniques. This may include column chromatography over silica (B1680970) gel, Sephadex LH-20, or preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.

-

Structure Elucidation: The chemical structures of the purified compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, which can be characteristic of certain chromophores.

-

Stereochemistry Determination

The absolute configuration of chiral centers in natural products is a critical aspect of their characterization. For phenolic compounds from Caragana that possess stereocenters, their stereochemistry is typically determined by:

-

Chiroptical Methods: Circular dichroism (CD) and optical rotatory dispersion (ORD) spectroscopy are powerful techniques for determining the stereochemistry of chiral molecules.

-

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis provides an unambiguous determination of its three-dimensional structure, including the absolute stereochemistry.

-

Comparison with Known Compounds: The spectroscopic data and optical rotation of a newly isolated compound can be compared with those of known compounds reported in the literature to infer its stereochemistry.

Biological Activities and Signaling Pathways

Many phenolic compounds isolated from Caragana species have been reported to possess a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The specific signaling pathways modulated by these compounds are an active area of research. For a hypothetical "this compound," once its structure is known, its biological effects and mechanism of action would need to be investigated through in vitro and in vivo studies.

Diagram 2: Hypothetical Signaling Pathway Investigation

Caraganaphenol A CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caraganaphenol A is a naturally occurring stilbenoid compound. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular formula. While specific biological activity and mechanistic data for this compound are limited in publicly accessible literature, this document outlines the broader context of stilbenoids derived from the Caragana genus, focusing on their established antioxidant properties. This guide also presents generalized experimental protocols for the isolation and antioxidant assessment of such compounds, providing a foundational framework for researchers.

Compound Identification

| Compound Name | This compound |

| CAS Number | 194842-03-8 |

| Molecular Formula | C28H22O7 |

Chemical Context: Stilbenoids from Caragana Species

This compound belongs to the stilbenoid class of compounds, which are phenolic compounds produced by various plant species. The genus Caragana, a member of the Fabaceae family, is known to be a rich source of flavonoids and stilbenoids. These compounds are recognized for a range of biological activities, with antioxidant effects being particularly prominent.

Stilbenoids are phytoalexins, meaning they are produced by plants in response to stress, such as microbial infection or UV radiation. Their fundamental structure consists of two aromatic rings joined by an ethylene (B1197577) bridge. The biological activities of stilbenoids are closely linked to the nature and placement of their substituent groups.

Potential Biological Activity: Antioxidant Properties

Quantitative Data on Related Compounds

To provide context, the following table summarizes antioxidant activity data for extracts from Caragana sinica flowers, which are known to contain various flavonoids and potentially stilbenoids. These assays are standard methods for evaluating the antioxidant capacity of natural products.

| Assay | Fraction | Activity |

| DPPH Radical Scavenging | Ethyl Acetate | Most Effective |

| Ferric Reducing/Antioxidant Power (FRAP) | Ethyl Acetate | Most Effective |

| β-Carotene Bleaching | Ethyl Acetate | ROR: 0.26 ± 0.004 |

| n-Butanol | ROR: 0.41 ± 0.005 | |

| Crude Extract | ROR: 0.52 ± 0.005 | |

| Water | ROR: 0.51 ± 0.005 | |

| Petroleum Ether | ROR: 0.58 ± 0.006 | |

| ROR represents the oxidation rate ratio, where a lower value indicates higher antioxidant activity. |

Experimental Protocols

The following are generalized experimental protocols relevant to the isolation and evaluation of stilbenoids like this compound from plant sources.

General Isolation and Purification Workflow

This workflow outlines the typical steps for extracting and isolating stilbenoids from plant material.

Caraganaphenol A literature review and historical context

A novel resveratrol (B1683913) trimer isolated from the roots of Caragana sinica, Caraganaphenol A has emerged as a molecule of significant interest to the scientific community. Initially identified during phytochemical investigations of traditional medicinal plants, this oligostilbene has demonstrated a range of biological activities, prompting further research into its therapeutic potential. This technical guide provides a detailed overview of the current literature on this compound, including its historical context, physicochemical properties, synthesis, biological activities, and mechanism of action, with a focus on data and methodologies relevant to researchers, scientists, and drug development professionals.

Historical Context and Discovery

This compound was first isolated from the roots of Caragana sinica (Buc'hoz) Rehder, a plant used in traditional medicine. The discovery was part of a broader investigation into the chemical constituents of this plant species, which is known to produce a variety of bioactive compounds, including flavonoids and other stilbenoids. The initial report on this compound characterized it as a novel resveratrol trimer and initiated the exploration of its biological properties, including anti-HIV activity and the stimulation of osteoblast growth.

Physicochemical and Spectroscopic Data

Detailed physicochemical and spectroscopic data are crucial for the identification and characterization of natural products. The following table summarizes the key data for this compound as reported in the literature.

| Property | Value | Reference |

| Molecular Formula | C42H28O9 | [1] |

| Molecular Weight | 676.67 g/mol | |

| Appearance | Amorphous Powder | |

| Optical Rotation | [α]D +12.5 (c 0.1, MeOH) | |

| UV (MeOH) λmax (log ε) | 286 (4.12), 225 (4.58), 208 (4.70) nm | |

| IR (KBr) νmax | 3360, 1630, 1510, 1460, 1240, 1150, 830 cm-1 | |

| 1H NMR (500 MHz, CD3OD) | See original literature for detailed assignments | |

| 13C NMR (125 MHz, CD3OD) | See original literature for detailed assignments | |

| HR-ESI-MS m/z | 677.1798 [M+H]+ (Calcd. for C42H29O9, 677.1811) |

Synthesis of this compound

The complex structure of this compound has presented a challenge for synthetic chemists. A total synthesis of (±)-Caraganaphenol A has been successfully achieved, providing a scalable route to this natural product and enabling the synthesis of analogs for structure-activity relationship studies.[2]

Key Synthetic Strategy

The total synthesis relies on a key intramolecular Friedel–Crafts reaction to construct the central nine-membered ring.[2] The synthesis begins with commercially available starting materials and involves a multi-step sequence.

Experimental Workflow for Total Synthesis

References

Methodological & Application

Application Note: Extraction of Caraganaphenol A from Caragana sinica Roots

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caragana sinica (Buc’hoz) Rehder, a plant belonging to the Fabaceae family, has a history of use in traditional medicine for treating conditions such as neuralgia, arthritis, and hypertension.[1] The roots of this plant are a rich source of various bioactive compounds, including flavonoids, isoflavonoids, and oligostilbenes.[2][3][4] Among these, Caraganaphenol A, a phenolic compound, has been identified as a constituent of Caragana sinica root extracts. This document provides a detailed protocol for the extraction and purification of this compound from the roots of Caragana sinica, based on established methodologies for isolating phenolic compounds from this plant species.

Experimental Protocols

1. Plant Material Preparation

-

Collection and Identification: The roots of Caragana sinica should be collected and authenticated by a qualified botanist.

-

Drying and Pulverization: The collected roots are washed, air-dried in the shade, and then pulverized into a coarse powder using a mechanical grinder. The powder should be stored in a cool, dry place until extraction.

2. Extraction of Crude Phenolic Compounds

This protocol utilizes a solvent extraction method, a common technique for isolating phenolic compounds from plant materials.

-

Initial Extraction:

-

Weigh 1 kg of powdered Caragana sinica root.

-

Macerate the powder with 10 L of 70-85% ethanol (B145695) at room temperature for 48 hours. This process should be repeated three times to ensure exhaustive extraction.

-

Combine the ethanol extracts from all three macerations.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

3. Fractionation of the Crude Extract

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in 3 L of distilled water.

-

Perform sequential partitioning with solvents of increasing polarity.

-

First, partition the aqueous suspension with 3 L of petroleum ether three times to remove non-polar compounds like fats and waxes.

-

Separate and combine the petroleum ether fractions.

-

Next, partition the remaining aqueous layer with 3 L of ethyl acetate (B1210297) three times. Phenolic compounds like this compound are expected to have good solubility in ethyl acetate.

-

Separate and combine the ethyl acetate fractions.

-

Finally, partition the remaining aqueous layer with 3 L of n-butanol three times.

-

Concentrate the ethyl acetate fraction to dryness under reduced pressure to yield the ethyl acetate extract (EAE), which is expected to be enriched with this compound.

-

4. Purification of this compound

Further purification of the ethyl acetate extract is necessary to isolate this compound. This typically involves chromatographic techniques.

-

Column Chromatography:

-

Subject the EAE to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (B151607) and methanol (B129727), starting with 100% chloroform and gradually increasing the methanol concentration.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions that show a similar TLC profile corresponding to the expected polarity of this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the combined fractions from column chromatography to preparative HPLC.

-

Use a C18 column with a mobile phase consisting of a gradient of methanol and water (containing a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

-

Monitor the elution at a suitable wavelength (e.g., 280 nm) for phenolic compounds.

-

Collect the peak corresponding to this compound.

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Presentation

Table 1: Representative Yields from Extraction and Fractionation of Caragana sinica Roots

| Extraction/Fractionation Step | Starting Material (g) | Yield (g) | Percentage Yield (%) |

| Crude Ethanol Extract | 1000 | 125 | 12.5 |

| Petroleum Ether Fraction | 125 | 32 | 25.6 |

| Ethyl Acetate Fraction | 125 | 22 | 17.6 |

| n-Butanol Fraction | 125 | 30 | 24.0 |

| Water Fraction | 125 | 35 | 28.0 |

Note: These are representative values based on typical extraction yields for similar plant materials and are intended for illustrative purposes.

Visualizations

Diagram 1: Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

Note: As no specific signaling pathways involving this compound were detailed in the provided search results, a diagram for a signaling pathway has not been included.

References

Application Notes and Protocols for the Purification of Caraganaphenol A by HPLC and Column Chromatography

Introduction

Caraganaphenol A, a putative stilbenoid from the genus Caragana, represents a class of phenolic compounds with significant interest for their potential therapeutic properties, including antioxidant and anti-inflammatory activities. The effective purification of this compound is a critical step in its characterization and subsequent development as a pharmaceutical agent. These application notes provide detailed protocols for the purification of this compound from a crude plant extract using a combination of column chromatography and High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the expected quantitative data at each stage of the purification process, based on typical yields and purities observed during the isolation of analogous phenolic compounds from Caragana species.

Table 1: Summary of Purification Steps and Expected Yields

| Purification Step | Starting Material (g) | Fraction/Compound | Yield (mg) | Purity (%) |

| Crude Extraction | 1000 (dried plant material) | Crude Ethanol (B145695) Extract | 150,000 | ~5 |

| Solvent Partitioning | 150,000 (crude extract) | Ethyl Acetate (B1210297) Fraction | 30,000 | ~20 |

| Column Chromatography | 30,000 (EtOAc fraction) | Stilbenoid-rich Fraction | 3,000 | ~60 |

| Preparative HPLC | 3,000 (stilbenoid-rich fraction) | This compound | 150 | >98 |

Table 2: HPLC Analysis Parameters

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (20 x 250 mm, 10 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile |

| Gradient | 5-95% B over 30 min | 30-70% B over 40 min |

| Flow Rate | 1.0 mL/min | 15.0 mL/min |

| Detection | 320 nm | 320 nm |

| Injection Volume | 10 µL | 2 mL |

| Column Temperature | 25°C | 25°C |

Experimental Protocols

Extraction and Solvent Partitioning

This protocol describes the initial extraction of phenolic compounds from the plant material and their preliminary separation based on polarity.

Materials:

-

Dried and powdered Caragana plant material (e.g., roots or stems)

-

80% Ethanol

-

Petroleum Ether

-

Ethyl Acetate

-

n-Butanol

-

Deionized Water

-

Rotary Evaporator

-

Separatory Funnel

Procedure:

-

Macerate 1 kg of dried, powdered plant material in 10 L of 80% ethanol at room temperature for 48 hours.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in 2 L of deionized water and transfer to a large separatory funnel.

-

Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with 3 x 2 L of petroleum ether, followed by 3 x 2 L of ethyl acetate, and finally 3 x 2 L of n-butanol.

-

Collect the ethyl acetate fraction, as stilbenoids are typically enriched in this fraction.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the ethyl acetate extract.

Column Chromatography

This protocol details the separation of the ethyl acetate extract to isolate a stilbenoid-rich fraction using silica (B1680970) gel column chromatography.

Materials:

-

Silica Gel (100-200 mesh)

-

Glass Chromatography Column

-

Ethyl Acetate Extract

-

Ethyl Acetate

-

Methanol

-

Fraction Collector

-

TLC plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the dried ethyl acetate extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A typical gradient might be:

-

Hexane:Ethyl Acetate (9:1)

-

Hexane:Ethyl Acetate (7:3)

-

Hexane:Ethyl Acetate (1:1)

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol (9:1)

-

-

Collect fractions of 50 mL and monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 1:1) and UV visualization.

-

Combine the fractions containing the target compound (stilbenoid-rich fraction) based on the TLC analysis and evaporate the solvent.

Preparative HPLC

This protocol describes the final purification of this compound from the stilbenoid-rich fraction using preparative reverse-phase HPLC.

Materials:

-

Preparative HPLC system with a fraction collector

-

C18 preparative column (e.g., 20 x 250 mm, 10 µm)

-

Stilbenoid-rich fraction from column chromatography

-

HPLC-grade Acetonitrile

-

HPLC-grade Formic Acid

-

HPLC-grade Water

-

0.22 µm syringe filters

Procedure:

-

Dissolve the stilbenoid-rich fraction in a minimal volume of the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid).

-

Filter the sample solution through a 0.22 µm syringe filter.

-

Set up the preparative HPLC system with the parameters outlined in Table 2.

-

Inject the filtered sample onto the column.

-

Collect fractions corresponding to the peak of interest (this compound) as determined by UV detection at 320 nm.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions and remove the organic solvent using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

Visualizations

Experimental Workflow

Caption: Purification workflow for this compound.

Potential Signaling Pathway

Stilbenoids from Caragana species have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway.

Caption: Potential anti-inflammatory signaling pathway.

Application Notes and Protocols for Caraganaphenol A: Synthesis, Derivatization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction to Caraganaphenol A

This compound is a resveratrol (B1683913) dimer, a class of polyphenolic compounds known for their diverse biological activities. These compounds are of significant interest to the pharmaceutical industry due to their potential therapeutic applications. As a member of the stilbenoid family, this compound shares a characteristic C6-C2-C6 backbone. Stilbenoids are naturally occurring phytochemicals produced by plants in response to stress, such as pathogen infection.[1] This document provides an overview of the proposed synthesis of this compound, methods for its derivatization to generate novel analogs, and insights into its potential biological mechanisms of action.

Synthesis of this compound

While a specific total synthesis for this compound has not been extensively published, a plausible synthetic route can be devised based on the successful synthesis of structurally related resveratrol dimers, such as Caraphenol B and C.[2] The proposed strategy involves a key oxidative coupling of a resveratrol monomer derivative, followed by stereoselective transformations to achieve the desired this compound structure.

Proposed Synthetic Workflow

The synthesis would likely commence with a protected resveratrol derivative to ensure regioselectivity in the subsequent coupling reaction. A common approach involves the use of an oxidant to induce the formation of a radical intermediate, which then undergoes dimerization. Subsequent cyclization and deprotection steps would yield the final product.

Experimental Protocol: Oxidative Coupling of Protected Resveratrol

This protocol is adapted from the synthesis of similar resveratrol dimers and outlines a potential key step.

Materials:

-

Protected Resveratrol (e.g., with methoxymethyl (MOM) or benzyl (B1604629) (Bn) ethers)

-

Anhydrous Dichloromethane (DCM)

-

Iron(III) chloride (FeCl₃) or similar oxidant

-

Methanol (for quenching)

-

Standard workup reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the protected resveratrol derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of FeCl₃ in DCM dropwise to the resveratrol solution over 30 minutes.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold methanol.

-

Allow the mixture to warm to room temperature and then dilute with DCM.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the dimeric intermediate.

Quantitative Data for Synthesis

The following table provides estimated quantitative data for the key synthetic steps based on the synthesis of analogous compounds.[2]

| Step | Reagents and Conditions | Reaction Time | Expected Yield |

| Oxidative Dimerization | Protected Resveratrol, FeCl₃, DCM, 0 °C | 2-4 hours | 40-60% |

| Cyclization | Dimeric Intermediate, Acid/Base Catalyst, Solvent | 1-3 hours | 70-85% |

| Deprotection | Protected this compound, BBr₃, DCM, -78 °C to rt | 1-2 hours | 60-75% |

Derivatization of this compound

Derivatization of this compound is a valuable strategy for exploring structure-activity relationships and improving its pharmacokinetic properties. The phenolic hydroxyl groups are the primary sites for modification.

Experimental Protocols for Derivatization

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Dissolve this compound in a mixture of anhydrous pyridine and DCM.

-

Add acetic anhydride dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Quench the reaction with water and extract with ethyl acetate (B1210297).

-

Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography.

Materials:

-

This compound

-

Dimethyl sulfate (DMS) or methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

Procedure:

-

To a solution of this compound in anhydrous acetone, add K₂CO₃.

-

Add dimethyl sulfate dropwise and heat the mixture to reflux for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the K₂CO₃ and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Materials:

-

This compound (with selective protection of some hydroxyl groups if necessary)

-

Acetobromo-α-D-glucose (or other glycosyl donor)

-

Silver(I) oxide (Ag₂O) or other promoter

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve the partially protected this compound in the chosen anhydrous solvent.

-

Add the glycosyl donor and the promoter.

-

Stir the reaction mixture in the dark at room temperature for 24-48 hours.

-

Filter the reaction mixture through celite and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the protected glycoside.

-

Perform a subsequent deprotection step (e.g., Zemplén deacetylation for acetylated sugars) to yield the final glycosylated this compound.

Quantitative Data for Derivatization

The following table provides estimated quantitative data for the derivatization reactions.

| Reaction | Reagents and Conditions | Reaction Time | Expected Yield |

| Acetylation | Acetic anhydride, pyridine, rt | 12-24 hours | >90% |

| Methylation | Dimethyl sulfate, K₂CO₃, acetone, reflux | 4-8 hours | 80-95% |

| Glycosylation | Acetobromo-α-D-glucose, Ag₂O, DCM, rt | 24-48 hours | 50-70% |

Biological Activity and Potential Signaling Pathways

Stilbenoids, including those isolated from Caragana species, have been reported to possess significant anti-inflammatory and antioxidant properties.[1][3] The biological effects of this compound are likely mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity and the NF-κB Pathway

Chronic inflammation is implicated in a wide range of diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Extracts from Caragana species have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. It is plausible that this compound contributes to this activity by preventing the activation of IKK (IκB kinase), which in turn inhibits the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Antioxidant Activity and the Nrf2 Pathway

Oxidative stress is another key factor in the pathogenesis of many chronic diseases. The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Many polyphenols are known to activate the Nrf2 pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to antioxidants like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.

Conclusion

This compound represents a promising natural product for further investigation in drug discovery and development. The synthetic and derivatization strategies outlined in these application notes provide a framework for accessing this molecule and its analogs for biological evaluation. The potential for this compound to modulate key signaling pathways involved in inflammation and oxidative stress, such as NF-κB and Nrf2, highlights its therapeutic potential. Further research is warranted to validate these proposed synthetic routes and to fully elucidate the molecular mechanisms underlying the biological activities of this compound and its derivatives.

References

- 1. Anti-rheumatoid arthritis effects of Caragana acanthophylla Kom. on collagen-induced arthritis and the anti-inflammatory activity of polyphenols as main active components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Revision and Total Synthesis of Caraphenol B and C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally occurring protein kinase C inhibitors; II. Isolation of oligomeric stilbenes from Caragana sinica - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Caraganaphenol A In Vitro Anti-inflammatory Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of Caraganaphenol A. The methodologies outlined below describe the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model system to assess the compound's ability to modulate key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases. Key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, play a central role in regulating the inflammatory response.[1][2][3][4] The activation of these pathways leads to the production of pro-inflammatory mediators. Therefore, inhibiting these pathways and the subsequent production of inflammatory molecules is a key strategy in the development of anti-inflammatory therapeutics.[4]

This compound, a polyphenol, is investigated here for its potential anti-inflammatory effects. Polyphenolic compounds have been noted for their anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway. This protocol details the in vitro assays to quantify the anti-inflammatory potential of this compound.

Data Presentation

The quantitative results from the following experimental protocols can be summarized in the tables below for clear comparison and analysis.

Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | Concentration (µM) | Absorbance (540 nm) | NO Concentration (µM) | % Inhibition |

| Control (Untreated) | - | |||

| LPS (1 µg/mL) | - | 0% | ||

| This compound + LPS | 1 | |||

| This compound + LPS | 5 | |||

| This compound + LPS | 10 | |||

| This compound + LPS | 25 | |||

| This compound + LPS | 50 | |||

| Positive Control (e.g., Dexamethasone) | 10 |

Table 2: Effect of this compound on PGE2 Production in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | Concentration (µM) | Absorbance (450 nm) | PGE2 Concentration (pg/mL) | % Inhibition |

| Control (Untreated) | - | |||

| LPS (1 µg/mL) | - | 0% | ||

| This compound + LPS | 1 | |||

| This compound + LPS | 5 | |||

| This compound + LPS | 10 | |||

| This compound + LPS | 25 | |||

| This compound + LPS | 50 | |||

| Positive Control (e.g., Indomethacin) | 10 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control (Untreated) | - | |||

| LPS (1 µg/mL) | - | |||

| This compound + LPS | 1 | |||

| This compound + LPS | 5 | |||

| This compound + LPS | 10 | |||

| This compound + LPS | 25 | |||

| This compound + LPS | 50 | |||

| Positive Control (e.g., Dexamethasone) | 10 |

Experimental Workflow

The overall experimental process for evaluating the anti-inflammatory activity of this compound is depicted in the following workflow diagram.

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Inflammatory Signaling Pathway

The diagram below illustrates the NF-κB and MAPK signaling pathways, which are key regulators of inflammation. This compound is hypothesized to inhibit these pathways, thereby reducing the production of pro-inflammatory mediators.

Caption: NF-κB and MAPK inflammatory signaling pathways.

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

The RAW 264.7 cell line is a widely used model for studying macrophage functions, including inflammation.

-

1.1. Materials:

-

RAW 264.7 cell line (ATCC® TIB-71™)

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Cell scraper

-

-

1.2. Protocol:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency.

-

To subculture, aspirate the old medium, wash the cells once with PBS, and then detach the cells by gently using a cell scraper in fresh medium.

-

Split the cells at a ratio of 1:3 to 1:6 into new culture flasks.

-

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells before assessing its anti-inflammatory activity.

-

2.1. Materials:

-

RAW 264.7 cells

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

-

2.2. Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for another 24 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Determine the highest concentration of this compound that does not significantly affect cell viability.

-

Measurement of Nitric Oxide (NO) Production

LPS stimulation of RAW 264.7 cells leads to the production of NO, which can be measured using the Griess reagent.

-

3.1. Materials:

-

LPS (from Escherichia coli)

-

This compound

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite (B80452) standard solution

-

-

3.2. Protocol:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the NO concentration using a sodium nitrite standard curve.

-

Measurement of Prostaglandin E2 (PGE2) Production

PGE2 levels in the cell culture supernatant can be quantified using a competitive ELISA kit.

-

4.1. Materials:

-

PGE2 ELISA Kit

-

LPS-stimulated cell culture supernatants

-

-

4.2. Protocol:

-

Prepare cell culture supernatants as described in the NO production protocol (Section 3.2).

-

Perform the PGE2 ELISA according to the manufacturer's instructions.

-

Typically, the assay involves adding the supernatant, a known amount of HRP-conjugated PGE2, and an anti-PGE2 antibody to a pre-coated plate.

-

After incubation and washing steps, a substrate solution is added, and the color development is measured at 450 nm.

-

The concentration of PGE2 in the samples is inversely proportional to the measured absorbance.

-

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant are determined using specific sandwich ELISA kits.

-

5.1. Materials:

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

LPS-stimulated cell culture supernatants

-

-

5.2. Protocol:

-

Prepare cell culture supernatants as described in the NO production protocol (Section 3.2).

-

Follow the protocol provided with each specific cytokine ELISA kit.

-

The general principle involves capturing the cytokine of interest with an antibody coated on the plate, followed by the addition of a biotinylated detection antibody.

-

Streptavidin-HRP and a substrate are then added to generate a colorimetric signal.

-

The absorbance is measured at 450 nm, and the cytokine concentration is determined from a standard curve.

-

References

- 1. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Application Notes & Protocols: Antioxidant Activity Assessment of Caraganaphenol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caraganaphenol A, a phenolic compound of interest, is evaluated for its antioxidant potential. This document provides detailed protocols for assessing the antioxidant activity of this compound using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. These assays are fundamental in the preliminary screening of compounds for potential therapeutic applications in conditions associated with oxidative stress.

Data Presentation: Antioxidant Activity Summary

The antioxidant capacity of this compound is quantified by its ability to scavenge synthetic radicals. The results are typically expressed as the half-maximal inhibitory concentration (IC50) for the DPPH assay and as Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS assay.

Table 1: DPPH Radical Scavenging Activity of this compound

| Compound | IC50 (µM) [± SD] | Positive Control (Ascorbic Acid) IC50 (µM) [± SD] |

| This compound | [Insert Value] | [Insert Value] |

| Example Value | 45.8 ± 2.1 | 8.5 ± 0.7 |

Table 2: ABTS Radical Cation Scavenging Activity of this compound

| Compound | TEAC (Trolox Equivalents) [± SD] | Positive Control (Trolox) TEAC |

| This compound | [Insert Value] | 1.0 |

| Example Value | 1.8 ± 0.2 | 1.0 |

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2] The reduction of the DPPH radical is observed as a color change from deep violet to light yellow, which is measured spectrophotometrically.[2]

Materials:

-

This compound (or test compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[3]

-

Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution. From this stock, create a series of dilutions to obtain a range of concentrations for testing.

-

Preparation of Positive Control: Prepare a stock solution of ascorbic acid in methanol and create a series of dilutions similar to the test sample.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test sample and the positive control.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[4]

-

-

Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_blank is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.

Materials:

-

This compound (or test compound)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS) or Ethanol

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.

-

-

Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Preparation of Test Samples: Dissolve this compound in a suitable solvent to prepare a stock solution. From this stock, create a series of dilutions.

-

Preparation of Positive Control: Prepare a stock solution of Trolox and create a series of dilutions to generate a standard curve.

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each concentration of the test sample and the Trolox standards.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: After incubation, measure the absorbance of each well at 734 nm using a microplate reader.

-

Calculation of TEAC: The percentage of inhibition of absorbance is calculated relative to a control (190 µL ABTS•+ solution and 10 µL of the solvent). A standard curve is plotted for Trolox, and the antioxidant capacity of the test sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathway and Logical Relationships

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. This process interrupts the radical chain reactions that can lead to cellular damage.

References

Caraganaphenol A: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the effects of Caraganaphenol A (CAA) on gastric cancer cell lines and offer comprehensive protocols for its application in cell culture-based assays. This compound, a novel resveratrol (B1683913) trimer, has demonstrated significant anti-cancer properties by inducing apoptosis and cell cycle arrest.

Summary of this compound Effects

This compound has been shown to selectively inhibit the growth of human gastric cancer cells. Its primary mechanisms of action include the induction of G2/M phase cell cycle arrest and apoptosis. These effects are mediated by an increase in intracellular reactive oxygen species (ROS), which leads to downstream modulation of key regulatory proteins involved in cell survival and death.

Data Presentation

The following table summarizes the quantitative data regarding the efficacy of this compound in gastric cancer cell lines.

| Cell Line | Assay | Treatment Duration | IC50 Value (µM) | Key Observations |

| AGS | MTT | 72 hours | 5.80 - 18.62 | Dose-dependent inhibition of cell growth.[1] |

| AGS-5FU | MTT | 72 hours | 5.80 - 18.62 | Similar growth inhibition to parental AGS cells, suggesting potential to overcome 5-FU resistance.[1] |

| AGS | Flow Cytometry (Cell Cycle) | 48 hours | 1, 2.5, 5, 10 | Dose-dependent increase in the percentage of cells in the G2/M and subG1 phases.[1] |

| AGS-5FU | Flow Cytometry (Cell Cycle) | 48 hours | 1, 2.5, 5, 10 | Dose-dependent increase in the percentage of cells in the G2/M and subG1 phases.[1] |

| AGS | Flow Cytometry (Apoptosis) | 48 hours | 1, 2.5, 5, 10 | Dose-dependent increase in early and late apoptotic cell populations.[1] |

| AGS-5FU | Flow Cytometry (Apoptosis) | 48 hours | 1, 2.5, 5, 10 | Dose-dependent increase in early and late apoptotic cell populations. |

| AGS | Western Blot | 48 hours | 1, 2.5, 5, 10 | Upregulation of cleaved PARP; downregulation of XIAP and Bcl-2. |

| AGS-5FU | Western Blot | 48 hours | 1, 2.5, 5, 10 | Upregulation of cleaved PARP; downregulation of XIAP and Bcl-2. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Human gastric adenocarcinoma cell line (AGS) and its 5-fluorouracil-resistant derivative (AGS-5FU).

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere containing 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution

-

Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution.

-

Store the stock solution at -20°C.

-

Dilute the stock solution with the complete culture medium to the desired final concentrations (e.g., 1, 2.5, 5, and 10 µM) immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

MTT Assay for Cell Viability

-

Seed AGS or AGS-5FU cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20, 40 µM).

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Flow Cytometry for Cell Cycle Analysis

-

Seed AGS or AGS-5FU cells in 6-well plates and incubate until they reach approximately 70% confluency.

-

Treat the cells with this compound at the desired concentrations (e.g., 1, 2.5, 5, and 10 µM) for 48 hours.

-

Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

-

Seed and treat the cells with this compound as described for the cell cycle analysis (48-hour treatment).

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided with the Annexin V-FITC Apoptosis Detection Kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour of staining.

Western Blot Analysis

-

Seed and treat cells with this compound for 48 hours.

-

Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved PARP, XIAP, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

References

Caraganaphenol A: Application Notes and Protocols for Osteoarthritis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling. Current therapeutic strategies primarily focus on alleviating symptoms and often fail to halt disease progression. Emerging research has identified natural compounds with potential disease-modifying activities. Caraganaphenol A, a phenolic compound found in the roots of Caragana sinica, has been identified as a constituent of an extract that demonstrates significant chondroprotective and anti-inflammatory effects in preclinical models of osteoarthritis.[1] These application notes provide an overview of the therapeutic potential of this compound, its mechanism of action, and detailed protocols for its investigation in osteoarthritis research. While direct quantitative data for isolated this compound is still emerging, the data presented herein is based on studies of Caragana sinica root (CSR) extract, in which this compound is a key bioactive component.

Mechanism of Action

Caragana sinica root extract, containing this compound, exerts its anti-osteoarthritic effects primarily through the inhibition of key inflammatory and catabolic signaling pathways. The primary mechanism involves the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades in chondrocytes.[1]

Upon stimulation by pro-inflammatory cytokines like Interleukin-1 beta (IL-1β), the MAPK pathway (including ERK, JNK, and p38) and the NF-κB pathway are activated, leading to the transcription of genes encoding catabolic enzymes such as Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTSs). These enzymes are responsible for the degradation of the extracellular matrix (ECM) components, including aggrecan and type II collagen, leading to cartilage destruction.

CSR extract has been shown to suppress the IL-1β-induced phosphorylation of MAPKs and the degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1] This blockade results in the reduced expression of MMPs and ADAMTSs, thus protecting the cartilage from degradation. Furthermore, the extract has been observed to increase the expression of SOX-9, a crucial transcription factor for chondrocyte differentiation and the synthesis of cartilage matrix proteins.[1]

Data Presentation

The following tables summarize the quantitative effects of Caragana sinica root (CSR) extract on key molecular markers in in vitro and in vivo models of osteoarthritis.

Table 1: In Vitro Effects of CSR Extract on IL-1β-Stimulated Rat Chondrocytes

| Marker | Effect of CSR Extract | Method of Analysis |

| Catabolic Enzymes | ||

| MMP-3, MMP-9, MMP-13 | Significantly inhibited mRNA expression | qRT-PCR |

| ADAMTSs | Significantly inhibited mRNA expression | qRT-PCR |

| Extracellular Matrix Components | ||

| Aggrecan, Type II Collagen | Inhibited degradation | qRT-PCR |

| Key Transcription Factors | ||

| SOX-9 | Increased protein expression | Western Blot |

| Signaling Pathway Proteins | ||

| p-ERK, p-JNK, p-p38 | Suppressed IL-1β-stimulated phosphorylation | Western Blot |

| IκBα degradation | Suppressed IL-1β-stimulated degradation | Western Blot |

| NF-κB p65 nuclear translocation | Suppressed IL-1β-stimulated translocation | Western Blot |

Data is derived from studies on Caragana sinica root extract, of which this compound is a constituent.[1]

Table 2: In Vivo Effects of CSR Extract in a Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Rat Model

| Marker/Parameter | Effect of CSR Extract | Method of Analysis |

| Inflammatory Mediators | ||

| Nitric Oxide (NO) | Inhibited production | Griess Reagent Assay |

| Catabolic Enzymes in Serum | ||

| MMP-3, MMP-9, MMP-13 | Inhibited production | ELISA |

| Extracellular Matrix Components in Serum | ||

| Aggrecan, Glycosaminoglycans (GAGs) | Inhibited degradation | ELISA |

| Histopathological Assessment | ||

| OARSI Score | Improved score (reduced cartilage degradation) | Histopathological Analysis |

| Synovitis | Reduced severity | Histopathological Analysis |

| Bone Morphology | ||

| Subchondral bone changes | Improved morphology | Micro-CT Analysis |

Data is derived from studies on Caragana sinica root extract, of which this compound is a constituent.

Experimental Protocols

In Vitro Model: IL-1β-Stimulated Chondrocyte Culture

This protocol describes the induction of an osteoarthritic phenotype in primary chondrocytes using IL-1β, a widely used in vitro model to screen for anti-inflammatory and chondroprotective compounds.

Materials:

-

Primary rat articular chondrocytes

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant rat IL-1β

-

This compound or Caragana sinica root extract

-

MTT assay kit

-

qRT-PCR reagents and primers for target genes (MMPs, ADAMTSs, Aggrecan, Collagen II)

-

Antibodies for Western Blot (p-ERK, p-JNK, p-p38, IκBα, NF-κB p65, SOX-9, β-actin)

Procedure:

-

Chondrocyte Isolation and Culture: Isolate primary chondrocytes from the articular cartilage of rat knees. Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Viability Assay: Seed chondrocytes in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound or CSR extract for a predetermined time. Assess cell viability using an MTT assay to determine the non-toxic concentration range.

-

Induction of Osteoarthritic Conditions: Pre-treat chondrocytes with non-toxic concentrations of this compound or CSR extract for 2 hours.

-

Subsequently, stimulate the cells with 10 ng/mL of IL-1β for 24 hours to induce an inflammatory and catabolic response.

-

Gene Expression Analysis (qRT-PCR): After treatment, isolate total RNA from the chondrocytes. Perform reverse transcription to synthesize cDNA. Use qRT-PCR to quantify the mRNA expression levels of target genes (e.g., MMP-3, MMP-13, ADAMTS-5, Aggrecan, Collagen Type II).

-

Protein Expression Analysis (Western Blot): Lyse the treated chondrocytes and determine the protein concentration. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against the target signaling proteins and SOX-9, followed by incubation with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence detection system.

In Vivo Model: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats

This protocol details the induction of osteoarthritis in rats via intra-articular injection of MIA, a model that mimics the pathological changes observed in human OA.

Materials:

-

Male Sprague-Dawley rats (180-200g)

-

Monosodium Iodoacetate (MIA)

-

Sterile saline

-

Isoflurane for anesthesia

-

This compound or Caragana sinica root extract

-

Indomethacin (positive control)

-

ELISA kits for serum analysis (MMPs, Aggrecan, GAGs)

-

Reagents for histopathological analysis (formalin, decalcifying solution, paraffin, Safranin O-fast green stain)

-

Micro-CT scanner

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Induction of Osteoarthritis: Anesthetize the rats using isoflurane. Inject 50 µL of MIA solution (e.g., 60 mg/mL in sterile saline) into the intra-articular space of the right knee. The left knee can be injected with sterile saline as a control.

-

Treatment Administration: After MIA injection, orally administer this compound or CSR extract daily for a specified period (e.g., 4 weeks). Include a vehicle control group and a positive control group (e.g., Indomethacin).

-

Serum Analysis: At the end of the treatment period, collect blood samples via cardiac puncture. Separate the serum and use ELISA to measure the levels of MMPs, aggrecan, and GAGs.

-

Histopathological Evaluation: Euthanize the animals and dissect the knee joints. Fix the joints in 10% formalin, decalcify, and embed in paraffin. Section the joints and stain with Safranin O-fast green to visualize cartilage and proteoglycan content. Score the cartilage degradation using the Osteoarthritis Research Society International (OARSI) grading system.

-

Micro-CT Analysis: Scan the dissected knee joints using a micro-CT scanner to assess subchondral bone architecture and osteophyte formation.

Visualizations

Caption: Signaling pathway of this compound in chondrocytes.

Caption: Workflow for in vitro screening of this compound.

Caption: Workflow for in vivo evaluation of this compound.

References

Caraganaphenol A: Application Notes and Protocols for Therapeutic Agent Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caraganaphenol A, a phenolic compound isolated from plants of the Caragana genus, has emerged as a promising candidate for therapeutic agent development. Research indicates its potential in modulating key signaling pathways associated with inflammation and cancer. Extracts of Caragana species, containing this compound, have demonstrated significant anti-inflammatory and anti-arthritic properties. These effects are attributed to the inhibition of critical inflammatory mediators and signaling cascades, positioning this compound as a molecule of interest for further investigation in drug discovery. This document provides detailed application notes and experimental protocols for researchers exploring the therapeutic potential of this compound.

Therapeutic Potential

Extracts from Caragana sinica, which contain this compound, have been shown to possess anti-inflammatory, anti-arthritic, and antioxidant properties. The primary mechanism of action appears to be the inhibition of the NF-κB and MAPK signaling pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, COX-2, and iNOS.

Data Presentation

The following table summarizes the quantitative data on the anti-inflammatory activity of compounds isolated from Caragana species. While specific IC50 values for this compound are not available in the cited literature, data from closely related compounds isolated from Caragana stenophylla provide a strong indication of its potential potency.

| Compound/Extract | Assay | Cell Line/Model | IC50 Value (µM) | Reference |

| Isolates from Caragana stenophylla (15 compounds) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 11.45 - 68.54 | [1] |

| Ethyl acetate (B1210297) extract of Caragana sinica | Anti-inflammatory and Anti-arthritic | Adjuvant-Induced Arthritis Rats | Not specified (effective in vivo) | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific investigation of this compound.

Determination of Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol is used to assess the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Prepare various concentrations of this compound in DMEM.

-

Remove the old medium from the wells and replace it with fresh medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO) and a positive control (LPS alone).

-

Pre-incubate the cells with this compound for 1 hour.

-

-

Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

-